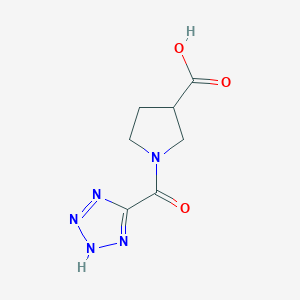
N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(6-ethoxypyridazin-3-yl)-2-methylphenyl)-2,4-dimethylthiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a pyridazine ring, a phenyl ring, a thiazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (a pyridazine ring and a thiazole ring) suggests that the compound is likely to be planar or nearly planar. The ethoxy group, phenyl ring, and carboxamide group are likely to add additional complexity to the structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The pyridazine ring could potentially participate in electrophilic aromatic substitution reactions, and the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Scientific Research Applications
Pharmaceutical Industry
Thiazole derivatives are integral in the pharmaceutical industry, forming part of several important drugs, including antibiotics like penicillin .
Antiviral Agents
Thiazole derivatives are being explored for their potential as antiviral agents, including against diseases such as COVID-19 .
Management of Diseases
Studies have identified potential applications of thiazole derivatives in managing diseases such as diabetes, inflammation, and various types of cancer .
Synthesis of Dyes and Chemicals
Thiazoles are prominent in the synthesis of dyes and chemicals used in photography .
Agriculture
Various derivatives of thiazole are used as bonding agents in rubber, as well as fungicides and pesticides .
Biologically Active Compounds
Thiazolines, closely related to thiazoles, play a pivotal role in the synthesis of biologically active natural compounds with antibacterial properties .
Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups that are often found in biologically active compounds, it’s possible that this compound could have potential applications in fields such as medicinal chemistry or materials science .
properties
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-5-25-17-9-8-15(22-23-17)14-7-6-11(2)16(10-14)21-19(24)18-12(3)20-13(4)26-18/h6-10H,5H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCGESYVXYMPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate](/img/structure/B2965959.png)
![6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2965961.png)

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)

![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2965972.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)

